Cas no 1804810-39-6 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- インチ: 1S/C8H3F6NO2/c9-6(10)3-1-15-7(11)4(2-16)5(3)17-8(12,13)14/h1-2,6H
- InChIKey: SWZHWOKTCDOVCG-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(=C(C=O)C=1OC(F)(F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 39.2
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099034-1g |
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1804810-39-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde: A Comprehensive Overview
The compound 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde, with the CAS number 1804810-39-6, is a highly specialized organic molecule that has garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates multiple fluorinated groups, including a difluoromethyl substituent, a fluoro group, and a trifluoromethoxy group, all attached to a pyridine ring. The presence of these groups imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various applications.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel fluorinated polymers with enhanced thermal stability and electrical conductivity. These polymers have shown promise in applications such as high-performance electronics and aerospace materials. The ability of this compound to undergo controlled polymerization under specific conditions has been a focal point of recent investigations, with findings published in leading journals such as Macromolecules and Advanced Materials.
In addition to its role in materials science, this compound has also been investigated for its potential in medicinal chemistry. The pyridine ring serves as a versatile scaffold for drug design, and the fluorinated substituents enhance the molecule's bioavailability and metabolic stability. Recent research has focused on its use as an intermediate in the synthesis of antiviral agents and anticancer drugs. For example, studies published in Journal of Medicinal Chemistry have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key viral enzymes and cancer-related signaling pathways.
The synthesis of 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyridine ring via cyclization reactions, followed by selective fluorination to introduce the desired substituents. Researchers have optimized these steps to achieve high yields and purity levels, which are critical for downstream applications. Innovations in catalysis, such as the use of palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency of this synthesis process.
From an environmental perspective, this compound has been studied for its biodegradation properties and potential impact on ecosystems. Initial findings suggest that it exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental fate. Regulatory agencies have expressed interest in this compound due to its unique chemical properties and potential applications across multiple industries.
In conclusion, 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde represents a cutting-edge molecule with diverse applications in materials science, pharmacology, and beyond. Its complex structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions to pressing scientific challenges. As advancements in synthetic methods and characterization techniques continue to emerge, this compound is poised to play an even greater role in shaping future technologies.
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